N-(4-methoxyphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the reaction of specific phenyl or methyl compounds with chlorosulfonic acid followed by amidation. For instance, Hayun et al. (2012) synthesized a compound by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas, indicating a potential pathway for synthesizing structurally similar compounds (Hayun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is typically confirmed through various spectral data, including IR, 1H-NMR, 13C-NMR, and mass spectral data. These methods provide insights into the compound's structural characteristics and functional groups (Hayun et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, demonstrating a wide range of biological activities. The chemical structure of these compounds can be modified to enhance their antibacterial activity, as seen in the work by Aziz‐ur‐Rehman et al. (2013), who synthesized a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and evaluated their antibacterial efficacy (Aziz‐ur‐Rehman et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined through comprehensive physical characterization techniques, although specific data for "N-(4-methoxyphenyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide" are not directly available in the literature reviewed.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, define the utility of sulfonamide compounds in chemical syntheses and biological applications. For example, the study by Nikonov et al. (2021) on a different sulfonamide compound provides insights into its reactivity and potential chemical behavior, suggesting similar investigative approaches for our compound of interest (Nikonov et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-17-13-8-7-12(9-14(13)22-15(17)18)23(19,20)16-10-3-5-11(21-2)6-4-10/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFCADNLYASECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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